molecular formula C6H10N6O2 B12934618 5-Amino-1-(1-methylhydrazinecarbonyl)-1H-imidazole-4-carboxamide

5-Amino-1-(1-methylhydrazinecarbonyl)-1H-imidazole-4-carboxamide

Cat. No.: B12934618
M. Wt: 198.18 g/mol
InChI Key: SSEZZHCCCUDIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(1-methylhydrazinecarbonyl)-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring substituted with amino and carboxamide groups. Its chemical properties make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(1-methylhydrazinecarbonyl)-1H-imidazole-4-carboxamide typically involves multistep organic reactions. One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is often carried out in the presence of catalysts such as alumina–silica-supported MnO2, which facilitates the process under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(1-methylhydrazinecarbonyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more reduced imidazole compounds.

Scientific Research Applications

5-Amino-1-(1-methylhydrazinecarbonyl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(1-methylhydrazinecarbonyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C6H10N6O2

Molecular Weight

198.18 g/mol

IUPAC Name

5-amino-1-[amino(methyl)carbamoyl]imidazole-4-carboxamide

InChI

InChI=1S/C6H10N6O2/c1-11(9)6(14)12-2-10-3(4(12)7)5(8)13/h2H,7,9H2,1H3,(H2,8,13)

InChI Key

SSEZZHCCCUDIHL-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)N1C=NC(=C1N)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.